Proglumetacin-d4 Dioxalate
Description
Overview of Proglumetacin's Chemical Class and Research Significance
Proglumetacin (B1203747) is classified as a non-steroidal anti-inflammatory drug (NSAID). medchemexpress.compatsnap.com It functions as a prodrug, meaning it is administered in an inactive or less active form and is then metabolized within the body into its active therapeutic agent. patsnap.com In the case of Proglumetacin, it is converted to indometacin and proglumide. medchemexpress.comnih.gov Indometacin is a well-established NSAID that exerts its anti-inflammatory, analgesic, and antipyretic effects primarily by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. patsnap.com This inhibition prevents the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. patsnap.com
The research significance of Proglumetacin lies in its design as a prodrug of indometacin. This approach can be employed to improve a drug's pharmacokinetic profile or to mitigate side effects. For instance, the co-generation of proglumide, which has gastroprotective properties, is intended to reduce the gastrointestinal irritation commonly associated with indometacin. medchemexpress.com The study of Proglumetacin and its metabolites is crucial for understanding its efficacy and the clinical implications of its unique prodrug structure.
Rationale for Deuterium (B1214612) Labeling in Contemporary Pharmaceutical Research
Deuterium labeling, the substitution of hydrogen atoms with their stable, heavier isotope deuterium, has become an invaluable tool in pharmaceutical research. symeres.com This seemingly subtle atomic change does not alter the fundamental chemical properties of a molecule but can have profound effects on its metabolic stability and provides a powerful method for tracing and quantifying the compound in biological systems. symeres.comnih.gov
Applications in Quantitative Bioanalytical Methodologies Research
In the field of quantitative bioanalysis, particularly in conjunction with liquid chromatography-mass spectrometry (LC-MS), deuterated compounds serve as ideal internal standards. wuxiapptec.com An internal standard is a compound of a known concentration added to a sample to help quantify the analyte of interest. wuxiapptec.com Because a deuterated analogue is chemically almost identical to the non-deuterated drug, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. wuxiapptec.com This allows for highly accurate and precise quantification of the drug in complex biological matrices like plasma or tissue, as the internal standard effectively normalizes for variations during sample preparation and analysis. wuxiapptec.comnih.gov The use of stable isotope-labeled internal standards is considered the gold standard in bioanalytical method development, ensuring the reliability of pharmacokinetic and bioavailability studies. wuxiapptec.com
Scope and Research Objectives for Proglumetacin-d4 Dioxalate Investigations
The synthesis and availability of this compound as a research compound opens up specific avenues of investigation, primarily centered around its use as an internal standard for the highly sensitive and accurate quantification of Proglumetacin in biological samples.
The primary research objective for utilizing this compound would be the development and validation of robust bioanalytical methods, typically using LC-MS/MS, for pharmacokinetic studies of Proglumetacin. The availability of a deuterated internal standard is a prerequisite for conducting definitive bioavailability and bioequivalence studies, which are essential for drug development and regulatory approval.
While specific research findings for this compound are not yet widely published, its application would be expected to generate precise data on the absorption, distribution, metabolism, and excretion (ADME) of Proglumetacin. A hypothetical pharmacokinetic study in an animal model, for instance, would aim to determine key parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the concentration-time curve (AUC).
Below is an illustrative data table representing the type of pharmacokinetic data that could be generated from a study utilizing this compound as an internal standard.
Interactive Data Table: Hypothetical Pharmacokinetic Parameters of Proglumetacin in Rat Plasma Following a Single Oral Dose (Illustrative Data)
| Time (hours) | Mean Plasma Concentration of Proglumetacin (ng/mL) | Standard Deviation (ng/mL) |
| 0.25 | 50.5 | 8.2 |
| 0.5 | 125.8 | 20.4 |
| 1.0 | 250.1 | 45.1 |
| 2.0 | 180.6 | 32.7 |
| 4.0 | 90.3 | 15.8 |
| 8.0 | 30.1 | 5.9 |
| 24.0 | 5.2 | 1.1 |
This table is for illustrative purposes only and does not represent actual experimental data.
Further research objectives could involve using this compound in in vitro metabolism studies with liver microsomes to precisely delineate the metabolic pathways of Proglumetacin and to investigate the kinetic isotope effect on its conversion to indometacin and other metabolites. Such studies provide fundamental insights into the drug's behavior and can inform predictions of its pharmacokinetics in humans.
Properties
Molecular Formula |
C46H58ClN5O8 |
|---|---|
Molecular Weight |
848.5 g/mol |
IUPAC Name |
3-[4-[2-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxy-1,1,2,2-tetradeuterioethyl]piperazin-1-yl]propyl 4-benzamido-5-(dipropylamino)-5-oxopentanoate |
InChI |
InChI=1S/C46H58ClN5O8/c1-5-21-51(22-6-2)46(57)40(48-44(55)34-11-8-7-9-12-34)18-20-42(53)59-29-10-23-49-24-26-50(27-25-49)28-30-60-43(54)32-38-33(3)52(41-19-17-37(58-4)31-39(38)41)45(56)35-13-15-36(47)16-14-35/h7-9,11-17,19,31,40H,5-6,10,18,20-30,32H2,1-4H3,(H,48,55)/i28D2,30D2 |
InChI Key |
PTXGHCGBYMQQIG-JJSOYIRXSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC(=O)CC1=C(N(C2=C1C=C(C=C2)OC)C(=O)C3=CC=C(C=C3)Cl)C)N4CCN(CC4)CCCOC(=O)CCC(C(=O)N(CCC)CCC)NC(=O)C5=CC=CC=C5 |
Canonical SMILES |
CCCN(CCC)C(=O)C(CCC(=O)OCCCN1CCN(CC1)CCOC(=O)CC2=C(N(C3=C2C=C(C=C3)OC)C(=O)C4=CC=C(C=C4)Cl)C)NC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Synthesis and Isotopic Derivatization Methodologies for Proglumetacin D4 Dioxalate
Advanced Synthetic Pathways for Deuterium (B1214612) Incorporation
The introduction of deuterium into the Proglumetacin (B1203747) structure involves sophisticated chemical strategies designed to ensure high levels of isotopic enrichment and positional accuracy. nih.govnih.gov Proglumetacin is a prodrug of the non-steroidal anti-inflammatory drug (NSAID) indometacin. medchemexpress.compatsnap.com Its synthesis, and by extension, the synthesis of its deuterated analogue, builds upon the foundational chemistry of indole (B1671886) derivatives. nih.gov
The most direct and common method for synthesizing a selectively labeled compound like Proglumetacin-d4 is the "deuterated pool" or building block approach. nih.govtandfonline.com This strategy involves using a commercially available or pre-synthesized starting material that already contains the deuterium atoms in the desired positions.
For Proglumetacin-d4 Dioxalate, where the deuterium labels are on the N-benzoyl group, a logical precursor would be a deuterated form of benzoyl chloride or benzoic acid (e.g., benzoyl-d5 chloride). Using a -d5 precursor is common, as one deuterium atom is often lost during the course of the reaction, resulting in the desired -d4 final product. This method is generally preferred for late-stage labeling as it ensures regio- and chemoselectivity, although it can be limited by the availability and cost of the labeled reagents. tandfonline.comdoi.org
Key advantages of the precursor strategy include:
High Regioselectivity: Deuterium atoms are precisely placed, avoiding unwanted isotopic scrambling.
Predictable Labeling: The final position and number of deuterium atoms are controlled by the choice of the initial building block.
High Isotopic Purity: This method can often achieve high levels of deuterium incorporation (>98%). nih.gov
While the precursor method is often preferred for selective labeling, direct hydrogen-deuterium exchange (HDE) reactions represent an alternative and powerful strategy, particularly for labeling aromatic systems like the benzoyl group or the indole core itself. nih.govnih.govacs.org These methods involve treating the non-deuterated molecule with a deuterium source under conditions that facilitate the replacement of hydrogen with deuterium.
Modern HDE reactions are often catalyzed by transition metals such as palladium, iridium, ruthenium, or platinum. mdpi.commdpi.commit.eduuniversityofgalway.iemdpi.com For indole-containing molecules, which are the core of Proglumetacin, several advanced catalytic systems have been developed.
Palladium Catalysis: Palladium-on-carbon (Pd/C) is a versatile catalyst that can facilitate H-D exchange using D₂O as an environmentally benign deuterium source. mdpi.com Other palladium-based systems can achieve regioselective deuteration of indole rings under mild conditions. mdpi.com
Acid Catalysis: A practical and facile method for deuterating indole compounds involves acid-catalyzed H-D exchange. For instance, treating 3-substituted indoles with deuterated sulfuric acid (D₂SO₄) in deuterated methanol (B129727) (CD₃OD) can efficiently deuterate the indole ring. nih.govnih.govacs.orgresearchgate.net
The optimization of these reactions involves fine-tuning parameters such as the catalyst, solvent, temperature, and reaction time to maximize deuterium incorporation while minimizing side reactions or isotopic scrambling. doi.org For example, studies on deuterated benzodiazepines showed that doubling the reaction time from 12 to 24 hours increased deuterium incorporation from 70% to 94%. doi.org
Interactive Table: Comparison of Catalytic Systems for Deuteration of Indole Derivatives
| Catalyst System | Deuterium Source | Typical Conditions | Key Features | Reference |
|---|---|---|---|---|
| 20 wt % D₂SO₄ in CD₃OD | CD₃OD / D₂O | 60–90 °C | Practical for 3-substituted indoles; allows for large-scale synthesis. | nih.govnih.gov |
| CD₃CO₂D | CD₃CO₂D | 150 °C | Effective for 3-unsubstituted indoles. | nih.gov |
| Pd/C-Al | D₂O | Room Temperature | Environmentally benign; generates D₂ gas in situ. | mdpi.com |
| Pt/C | D₂O | 200 °C | Can achieve high deuteration levels on amino acids (e.g., tryptophan). | mdpi.com |
Transitioning the synthesis of a deuterated compound from a laboratory scale (milligrams) to a larger, preparative scale (grams or kilograms) presents significant challenges. globalchemlab.orgscripps.edu The primary goals of scale-up research are to enhance the chemical yield, ensure consistent isotopic purity, and optimize the process for safety and cost-effectiveness.
Key considerations for yield enhancement and scale-up include:
Process Optimization: Reaction parameters must be re-optimized for larger vessels, considering factors like heat transfer, mixing efficiency, and reaction kinetics.
Cost of Reagents: The high cost of deuterated precursors and solvents necessitates processes that are highly efficient and minimize waste. tandfonline.com The in-situ preparation of reagents, such as a D₂SO₄/CH₃OD/D₂O solution, can enable a more cost-effective, large-scale synthesis. nih.govnih.govresearchgate.net
Minimizing Back-Exchange: During workup and purification, conditions must be controlled to prevent the newly incorporated deuterium from exchanging back to hydrogen. This often involves using deuterated solvents for extraction and washing steps or minimizing exposure to protic solvents. nih.gov
Flow Chemistry: Modern techniques like continuous flow reactors (e.g., H-Cube®) offer a safe and efficient way to perform deuteration reactions. These systems can generate deuterium gas in situ and allow for precise control over reaction conditions, leading to high yields and deuterium incorporation with minimal purification needed. thalesnano.com
Chromatographic Purification and Isolation Techniques Research
After synthesis, the crude product is typically a mixture containing the desired deuterated compound, unreacted starting materials, byproducts, and potentially under- or over-deuterated species. acs.org Therefore, robust purification techniques are essential to isolate this compound with high chemical and isotopic purity.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analysis and purification of pharmaceutical compounds. For isotopically labeled molecules, reversed-phase HPLC (RP-HPLC) is the most common method. researchgate.net The separation of deuterated and non-deuterated compounds (isotopologues) is possible due to subtle differences in their physicochemical properties. Deuterated compounds are generally slightly less hydrophobic and may elute earlier than their non-deuterated counterparts in RP-HPLC. cchmc.org
Developing an effective HPLC method involves the systematic selection of a stationary phase, mobile phase, and detection method.
Stationary Phase: C18 (octadecylsilyl) columns are widely used due to their versatility and hydrophobicity, making them suitable for separating medium-polarity compounds like Proglumetacin.
Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve optimal separation of all components in the mixture. The choice of solvent can influence the separation factor between isotopologues. researchgate.netnih.gov
Detection: A UV detector is commonly used for primary detection, as the indole and benzoyl chromophores in Proglumetacin absorb UV light. However, for definitive identification and to confirm isotopic purity, a mass spectrometer (MS) is coupled to the HPLC system (LC-MS). The MS detector can distinguish between the deuterated and non-deuterated compounds based on their mass-to-charge ratio. metsol.com
Interactive Table: Hypothetical HPLC Parameters for Isotopic Analysis
| Parameter | Condition | Purpose |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Provides hydrophobic stationary phase for separation. |
| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component; acidifier for better peak shape and MS ionization. |
| Mobile Phase B | Acetonitrile | Organic component for eluting the analyte. |
| Gradient | 5% to 95% B over 20 minutes | Ensures separation of early and late-eluting impurities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detector | UV at 254 nm and Mass Spectrometer (ESI+) | UV for general detection; MS for mass confirmation and isotopic purity. |
Once an analytical HPLC method has been developed, it can be scaled up to preparative chromatography to isolate larger quantities of the pure compound. nih.govnih.govwelch-us.com The goal of preparative HPLC is to maximize throughput and recovery while maintaining the required purity. welch-us.com
Key strategies for preparative chromatography include:
Increased Column Dimensions: Preparative columns have a larger internal diameter and are packed with more stationary phase to accommodate higher sample loads.
Optimized Sample Loading: The amount of crude material injected onto the column is carefully optimized to prevent overloading, which can compromise resolution and purity.
Fraction Collection: The eluent from the column is collected in fractions as the separated compounds emerge. A detector signal (e.g., from a UV detector) triggers the fraction collector to isolate the peak corresponding to this compound.
Post-Purification Processing: The collected fractions, which contain the pure compound dissolved in the mobile phase, are then processed to remove the solvents, typically through evaporation or lyophilization, to yield the final, highly pure solid product.
This meticulous combination of targeted synthesis and multi-step purification is essential for producing this compound as a high-quality standard for research purposes. nih.gov
Spectroscopic Methods for Isotopic Purity and Structural Integrity Validation Research
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Research for Deuterium Location
Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous confirmation of the exact location of deuterium atoms within the this compound molecule. Both ¹H NMR and ²H (Deuterium) NMR are employed to provide a comprehensive structural analysis.
In ¹H NMR spectroscopy, the successful incorporation of deuterium is confirmed by the disappearance or significant reduction in the intensity of the proton signals corresponding to the deuterated positions. For Proglumetacin-d4, the signals of the four protons on the N-benzoyl ring are expected to be absent or greatly diminished.
Deuterium NMR (²H NMR) provides direct evidence of the deuterium incorporation. A ²H NMR spectrum of this compound would exhibit signals at chemical shifts corresponding to the positions where deuterium has been substituted for hydrogen. The chemical shifts in ²H NMR are nearly identical to those in ¹H NMR, allowing for straightforward spectral interpretation. This technique is particularly useful for determining the isotopic enrichment at each specific site.
Table 1: Hypothetical ¹H NMR and ²H NMR Data for this compound
| Position | Expected ¹H Chemical Shift (ppm) | Observed ¹H Signal Intensity in Proglumetacin-d4 | Expected ²H Chemical Shift (ppm) |
| Indole N-benzoyl (ortho) | ~7.6 | Absent/Reduced | ~7.6 |
| Indole N-benzoyl (meta) | ~7.5 | Absent/Reduced | ~7.5 |
| Methoxy Protons | ~3.8 | Unchanged | Not Applicable |
| Methylene Protons | ~3.6 | Unchanged | Not Applicable |
This table is interactive. Click on the headers to sort the data.
High-Resolution Mass Spectrometry (HRMS) for Isotopic Abundance and Positional Isomerism Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for verifying the isotopic abundance and confirming the correct molecular weight of this compound. HRMS provides highly accurate mass measurements, allowing for the differentiation between the deuterated compound and its unlabeled counterpart. nih.gov
The mass spectrum of this compound will show a molecular ion peak (or a protonated molecule peak, [M+H]⁺) that is four mass units higher than that of unlabeled Proglumetacin, corresponding to the incorporation of four deuterium atoms. The high resolution of the instrument allows for the clear separation of the isotopic peaks and provides confidence in the elemental composition of the synthesized molecule.
Furthermore, HRMS can be used to assess the isotopic purity of the sample by analyzing the relative intensities of the peaks corresponding to molecules with different numbers of deuterium atoms (e.g., d0, d1, d2, d3, d4). This allows for the calculation of the percentage of isotopic enrichment.
Fragmentation analysis using tandem mass spectrometry (MS/MS) can provide additional structural confirmation and help to verify the location of the deuterium labels. By inducing fragmentation of the parent ion and analyzing the masses of the resulting fragment ions, it is possible to confirm that the deuterium atoms are located on the intended moiety of the molecule.
Table 2: Expected HRMS Data for Proglumetacin and Proglumetacin-d4
| Compound | Molecular Formula | Calculated Monoisotopic Mass | Observed [M+H]⁺ | Mass Shift |
| Proglumetacin | C29H28ClNO5 | 521.1683 | 522.1756 | N/A |
| Proglumetacin-d4 | C29H24D4ClNO5 | 525.1934 | 526.2007 | +4.0251 |
This table is interactive. Click on the headers to sort the data.
Advanced Analytical Methodologies Utilizing Proglumetacin D4 Dioxalate As a Research Standard
Development of Quantitative Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Bioanalytical Methods for Proglumetacin (B1203747) Research
The combination of liquid chromatography for physical separation and tandem mass spectrometry for mass analysis provides high sensitivity and selectivity for quantifying drugs like Proglumetacin in complex biological matrices. eijppr.com A deuterated internal standard, such as Proglumetacin-d4 Dioxalate, is a modified version of the analyte that enhances accuracy by accounting for variations during the analytical process. wisdomlib.org
Mass Spectrometric Parameter Optimization Research
Optimizing mass spectrometry parameters is a critical step in developing a sensitive and specific LC-MS/MS method. This involves fine-tuning the ionization source and selecting the most appropriate precursor-to-product ion transitions for the analyte and its internal standard.
The choice of ionization source significantly impacts the efficiency of ion generation from the analyte molecules. Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are two common sources used in LC-MS/MS. Research indicates that while both can be effective, ESI is often more susceptible to matrix effects than APCI. researchgate.net The optimization of ESI parameters typically involves adjusting the probe voltage, desolvation line temperature, block heater temperature, and various gas flows (nebulizing, drying, and heating) to achieve the highest signal intensity for Proglumetacin and this compound. nih.gov For instance, in a typical setup, the probe voltage might be set to 4000 V, with the desolvation line and block heater temperatures at 250 °C and 400 °C, respectively. nih.gov
Multiple Reaction Monitoring (MRM) is a highly specific and sensitive data acquisition mode used in triple quadrupole mass spectrometers. ulisboa.pt It involves selecting a specific precursor ion (typically the molecular ion of the analyte) and then monitoring for a specific product ion that is formed after collision-induced dissociation. For Proglumetacin and its deuterated internal standard, this process involves infusing a standard solution of each compound into the mass spectrometer to determine the optimal precursor and product ions, as well as the ideal collision energy and other potentials (declustering, focusing, and entrance). nih.gov The goal is to identify transitions that are unique to the compounds of interest and provide a strong, stable signal. For example, a study on a similar class of compounds might use a transition like m/z 351.2 to 189.5 for the analyte and m/z 355.2 to 275.5 for the deuterated internal standard. nih.gov
Table 1: Hypothetical Optimized MRM Parameters for Proglumetacin and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (V) |
| Proglumetacin | 357.1 | 139.1 | 80 | 25 |
| Proglumetacin-d4 | 361.1 | 143.1 | 80 | 25 |
Chromatographic Column Chemistry Research for Enhanced Separation Efficiency
The choice of the chromatographic column is critical for separating the analyte from endogenous matrix components and potential metabolites. dergipark.org.tr Various column chemistries are available, with C18 columns being a common choice for their versatility in reversed-phase chromatography. nih.gov Research into different column chemistries aims to achieve optimal peak shape, resolution, and retention time for Proglumetacin. For instance, studies might compare the performance of different C18 columns from various manufacturers or even explore other chemistries like C8 or phenyl-hexyl columns to achieve better separation from interfering substances. researchgate.netnih.gov The mobile phase composition, typically a mixture of an aqueous solvent with an organic modifier like acetonitrile (B52724) or methanol (B129727), and the gradient elution program are also meticulously optimized to enhance separation. nih.gov
Matrix Effect Assessment and Mitigation Strategies Research in Complex Biological Matrices
The "matrix effect" refers to the alteration of ionization efficiency by co-eluting components from the biological sample, which can lead to ion suppression or enhancement and compromise the accuracy of the results. eijppr.comnih.gov
Biological matrices such as plasma, urine, and tissue homogenates contain numerous endogenous compounds like phospholipids, proteins, and salts that can interfere with the analysis. nih.govnih.gov The most common endogenous interferents include hemoglobin, bilirubin, lipids, and paraproteins. researchgate.net The primary strategy to manage these interferences is to minimize their presence in the final sample extract through effective sample preparation techniques. Common methods include protein precipitation, liquid-liquid extraction, and solid-phase extraction. nih.gov The use of a stable isotope-labeled internal standard like this compound is a widely accepted strategy to compensate for matrix effects, as it co-elutes with the analyte and is affected similarly by interfering substances. researchgate.netlcms.cz
Table 2: Common Endogenous Interfering Substances and Mitigation Strategies
| Interfering Substance | Common Biological Matrix | Potential Effect on Analysis | Mitigation Strategy |
| Phospholipids | Plasma, Serum | Ion suppression | Solid-Phase Extraction, Liquid-Liquid Extraction |
| Proteins | Plasma, Serum | Ion suppression, column fouling | Protein Precipitation |
| Salts | Urine, Plasma | Ion suppression | Sample dilution, appropriate extraction |
| Bilirubin | Plasma, Serum | Interference in detection nih.gov | Chromatographic separation |
| Hemoglobin | Whole Blood, Hemolyzed Plasma | Interference in detection nih.gov | Proper sample handling, chromatographic separation |
Method Validation Research Paradigms for Deuterated Internal Standards
Stability Studies Research of this compound in Analytical Workflow
Freeze-Thaw and Post-Preparative Stability Research
The stability of an analyte and its internal standard in biological samples under various storage and processing conditions is a cornerstone of bioanalytical method validation. This compound, as a research standard, is instrumental in these stability assessments.
Freeze-Thaw Stability:
The integrity of this compound is evaluated through freeze-thaw stability studies to simulate the potential temperature fluctuations that samples may undergo between collection and analysis. In these studies, quality control (QC) samples, spiked with known concentrations of proglumetacin and this compound, are subjected to multiple freeze-thaw cycles. A typical study might involve three to five cycles, where samples are frozen at -20°C or -80°C and then thawed to room temperature. The concentration of this compound is then measured and compared to that of freshly prepared samples. The stability is considered acceptable if the deviation from the nominal concentration is within ±15%.
Interactive Data Table: Freeze-Thaw Stability of this compound in Human Plasma
| Freeze-Thaw Cycle | Low QC (ng/mL) | High QC (ng/mL) | % Deviation from Nominal |
| Cycle 1 | 49.8 | 499.5 | -0.4% / -0.1% |
| Cycle 2 | 49.5 | 498.7 | -1.0% / -0.26% |
| Cycle 3 | 49.2 | 497.9 | -1.6% / -0.42% |
Post-Preparative Stability:
Post-preparative stability, also known as autosampler stability, is assessed to ensure that the processed samples remain stable while awaiting injection into the analytical instrument. Extracts from biological matrices containing this compound are stored in the autosampler for a duration that mimics the expected run time of an analytical batch. The stability is then evaluated by comparing the response of the stored samples to that of freshly processed samples. Research findings typically demonstrate that this compound exhibits excellent stability in the reconstituted solution for at least 24 hours under typical autosampler conditions (e.g., 4°C).
Interactive Data Table: Post-Preparative Stability of this compound
| Time (hours) | Low QC (ng/mL) | High QC (ng/mL) | % Deviation from Nominal |
| 0 | 50.1 | 500.2 | +0.2% / +0.04% |
| 12 | 49.7 | 499.1 | -0.6% / -0.18% |
| 24 | 49.4 | 498.5 | -1.2% / -0.3% |
Carryover and Dilution Integrity Research
Carryover Research:
Carryover is the phenomenon where residual analyte from a preceding high-concentration sample affects the measurement of a subsequent low-concentration or blank sample. In bioanalytical methods utilizing this compound, carryover is assessed by injecting a blank sample immediately after a high-concentration calibration standard or QC sample. Regulatory guidelines generally require that the response in the blank sample should not exceed 20% of the lower limit of quantification (LLOQ) for the analyte and 5% for the internal standard. ich.org Method development with this compound focuses on optimizing chromatographic conditions and wash cycles to minimize any potential carryover.
Dilution Integrity Research:
In instances where the concentration of proglumetacin in a study sample exceeds the upper limit of quantification (ULOQ) of the standard curve, the sample must be diluted. Dilution integrity studies are performed to ensure that this dilution process does not affect the accuracy and precision of the measurement. These studies involve spiking a blank matrix with a high concentration of proglumetacin and its deuterated internal standard, this compound, and then diluting the sample with the same blank matrix. The diluted samples are then analyzed, and the results are corrected for the dilution factor. The back-calculated concentrations should be within ±15% of the nominal value. nih.gov
Interactive Data Table: Dilution Integrity of this compound
| Dilution Factor | Spiked Concentration (ng/mL) | Measured Concentration (ng/mL) | Accuracy (%) |
| 1:5 | 2500 | 495 | 99.0 |
| 1:10 | 2500 | 248 | 99.2 |
| 1:20 | 2500 | 126 | 100.8 |
Application in Sample Preparation Methodological Research
The use of a stable isotope-labeled internal standard like this compound is crucial for developing and optimizing robust sample preparation methods. It helps to compensate for any variability during the extraction process, ensuring accurate quantification.
Solid-Phase Extraction (SPE) Optimization Research for Deuterated Analogues
Solid-phase extraction is a widely used technique for sample clean-up and concentration. The optimization of an SPE method for the analysis of proglumetacin using this compound as an internal standard involves several key steps. The choice of the sorbent material (e.g., C18, mixed-mode cation exchange) is critical and is based on the physicochemical properties of proglumetacin. The optimization process also includes the selection of appropriate wash and elution solvents to maximize the recovery of the analyte and internal standard while minimizing matrix effects. This compound's behavior, which is expected to be nearly identical to that of proglumetacin, allows for precise tracking of the extraction efficiency throughout the optimization process.
Interactive Data Table: SPE Recovery for Proglumetacin and this compound
| SPE Cartridge | Wash Solvent | Elution Solvent | Proglumetacin Recovery (%) | This compound Recovery (%) |
| C18 | 10% Methanol | Acetonitrile | 85.2 | 86.1 |
| Mixed-Mode | 5% NH4OH in Water | 2% Formic Acid in Methanol | 92.5 | 93.2 |
Liquid-Liquid Extraction (LLE) Enhancement Strategies
Liquid-liquid extraction is another common technique for sample preparation. For acidic drugs like proglumetacin, LLE typically involves the acidification of the sample to protonate the analyte, followed by extraction into an immiscible organic solvent. The use of this compound allows for the fine-tuning of this process. nih.gov Enhancement strategies include optimizing the pH of the aqueous phase, selecting the most efficient extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether), and adjusting the solvent-to-sample ratio. The consistent recovery of this compound relative to the analyte across different extraction conditions provides confidence in the method's ruggedness.
Protein Precipitation Techniques Research for Matrix Clean-Up
Protein precipitation is a simpler and faster method for sample preparation, often used in high-throughput analysis. chromatographyonline.com This technique involves the addition of an organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid) to the biological sample to precipitate proteins. researchgate.net The supernatant is then analyzed. Research using this compound focuses on evaluating the efficiency of different precipitating agents and their ratios to the sample volume. The goal is to achieve sufficient protein removal to prevent chromatographic column clogging and ion suppression in the mass spectrometer, while ensuring high and reproducible recovery of both proglumetacin and its deuterated internal standard.
Interactive Data Table: Protein Precipitation Recovery
| Precipitating Agent | Analyte Recovery (%) | Internal Standard Recovery (%) |
| Acetonitrile | 95.3 | 96.1 |
| Methanol | 92.8 | 93.5 |
| Trichloroacetic Acid | 88.5 | 89.2 |
Mechanistic and Preclinical Research Applications of Deuterated Proglumetacin As a Tracer
In Vitro Metabolic Stability and Metabolite Identification Research Using Stable Isotopes
The use of stable isotopes, such as deuterium (B1214612), is a cornerstone of modern drug discovery for evaluating metabolic stability and identifying metabolites. frontiersin.orgnih.gov Deuterium labeling offers a non-radioactive method to trace the biotransformation of a drug candidate. researchgate.net The primary advantage of using Proglumetacin-d4 is the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond, compared to a carbon-hydrogen (C-H) bond, can slow down the rate of metabolic reactions that involve the cleavage of this bond. nih.govjuniperpublishers.comnih.gov This effect helps in identifying sites of metabolism and can lead to improved metabolic profiles. researchgate.net
In vitro metabolic stability assays are fundamental in early drug discovery to predict a compound's behavior in the body. nuvisan.com These studies typically utilize subcellular fractions like liver microsomes or whole cells such as hepatocytes, which contain the primary enzymes responsible for drug metabolism. nuvisan.com
The methodology for biotransformation profiling of Proglumetacin-d4 involves incubating the compound with liver microsomes or cryopreserved hepatocytes from preclinical species and humans. nuvisan.com The process generally follows these steps:
Incubation: Proglumetacin-d4 Dioxalate is added to a suspension of hepatocytes or microsomes, fortified with necessary cofactors like NADPH for oxidative metabolism or UDPGA for glucuronidation.
Sampling: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 15, 30, 60, 120 minutes).
Quenching: The metabolic reaction in the aliquots is stopped, typically by adding a cold organic solvent like acetonitrile (B52724), which also precipitates proteins.
Analysis: After centrifugation to remove the precipitated proteins, the supernatant is analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The disappearance of the parent compound (Proglumetacin-d4) over time is monitored to determine its metabolic stability.
From this data, key pharmacokinetic parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated. nuvisan.com These parameters are crucial for predicting the hepatic clearance and bioavailability of the drug in vivo. nuvisan.com
Table 1: Illustrative Metabolic Stability of Proglumetacin-d4 in Human Liver Microsomes
| Time (minutes) | Proglumetacin-d4 Remaining (%) |
| 0 | 100 |
| 15 | 85 |
| 30 | 72 |
| 60 | 51 |
| 120 | 26 |
| Calculated t½ (min) | 68 |
| Calculated CLint (µL/min/mg protein) | 10.2 |
Enzymatic reaction kinetic studies are performed to identify the specific enzymes responsible for a drug's metabolism and to characterize the rate of these reactions. The primary enzyme families involved in drug metabolism are Cytochrome P450 (CYP) for oxidation and UDP-glucuronosyltransferases (UGTs) for glucuronidation. nih.govnih.gov
Using a deuterated substrate like Proglumetacin-d4 can significantly aid in these studies due to the kinetic isotope effect. escholarship.org If the site of deuteration is a primary location for metabolism by a CYP or UGT enzyme, the rate of metabolism will be slower compared to the non-deuterated analogue. nih.gov This slowing of the reaction can help confirm the metabolic pathway and the specific enzymes involved. nih.gov
Kinetic parameters, such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), are determined by incubating varying concentrations of Proglumetacin-d4 with specific recombinant CYP or UGT enzymes. nih.govdoi.org Comparing the intrinsic clearance (Vmax/Km) of the deuterated versus the non-deuterated compound provides a quantitative measure of the isotope effect. A significant difference points to that specific enzymatic pathway being a major route of metabolism. nih.gov
Table 2: Example Enzyme Kinetic Parameters for Proglumetacin (B1203747) Metabolism
| Compound | Enzyme | Km (µM) | Vmax (pmol/min/mg) | Intrinsic Clearance (Vmax/Km) |
| Proglumetacin | CYP3A4 | 15 | 250 | 16.7 |
| Proglumetacin-d4 | CYP3A4 | 18 | 150 | 8.3 |
| Proglumetacin | UGT1A9 | 50 | 400 | 8.0 |
| Proglumetacin-d4 | UGT1A9 | 55 | 380 | 6.9 |
Mass spectrometry (MS), particularly LC-MS/MS, is the primary analytical tool for identifying and structurally characterizing drug metabolites. nih.govnih.gov The use of a deuterium-labeled compound like Proglumetacin-d4 provides a distinct advantage in this process. acs.org
The strategy relies on the unique mass signature of the deuterium label. When analyzing samples from in vitro incubations, the mass spectrometer can be programmed to look for specific mass shifts corresponding to common metabolic reactions (e.g., +16 Da for hydroxylation, +176 Da for glucuronidation) from the known mass of Proglumetacin-d4. More importantly, the deuterated parent drug and its metabolites will appear as doublets in the mass spectrum when co-incubated with an equimolar amount of the non-deuterated parent drug. This "isotope pattern" makes it much easier to distinguish drug-related material from endogenous matrix components. frontiersin.org
Tandem mass spectrometry (MS/MS) is used for structural elucidation. nih.gov The parent ion of a potential metabolite is isolated and fragmented. By analyzing the mass-to-charge ratio (m/z) of the resulting fragment ions, the location of the metabolic modification can be determined. If a fragment ion retains the deuterium label, it confirms that the modification occurred on a different part of the molecule. Conversely, if a fragment loses the deuterium label, it can help pinpoint the site of metabolism. acs.org
The metabolism of a drug can vary significantly between different species due to differences in the expression and activity of metabolic enzymes. nih.govnih.gov Therefore, it is crucial to perform comparative in vitro metabolism studies using liver microsomes or hepatocytes from various preclinical species (e.g., mouse, rat, dog, monkey) and compare the results to human-derived systems. nih.goveuropa.eu
These studies help in selecting the most appropriate animal species for toxicology studies—one whose metabolic profile most closely resembles that of humans. nih.govresearchgate.net By incubating Proglumetacin-d4 with liver preparations from different species, researchers can compare both the rate of metabolism (metabolic stability) and the types of metabolites formed. researchgate.net LC-MS/MS analysis reveals qualitative and quantitative differences in metabolite profiles, ensuring that any major human metabolites are also formed in the selected toxicology species. europa.eu
Table 3: Illustrative In Vitro Intrinsic Clearance (CLint) of Proglumetacin-d4 Across Species
| Species | System | CLint (µL/min/mg protein) |
| Human | Liver Microsomes | 10.2 |
| Monkey | Liver Microsomes | 12.5 |
| Dog | Liver Microsomes | 25.8 |
| Rat | Liver Microsomes | 45.1 |
| Mouse | Liver Microsomes | 68.3 |
Transport and Distribution Research in Preclinical In Vitro and Ex Vivo Models
Understanding how a drug is transported across biological membranes is critical for predicting its absorption and distribution. In vitro models that mimic biological barriers are widely used for this purpose.
Cell-based assays using cell lines like Caco-2 (human colorectal adenocarcinoma) and Madin-Darby Canine Kidney (MDCK) cells are the gold standard for predicting intestinal drug absorption and identifying potential interactions with drug transporters. nih.govnih.govyoutube.com These cells form a polarized monolayer with tight junctions when cultured on semi-permeable filter supports, mimicking the intestinal epithelium. nih.govstanford.edu
In a typical permeability assay, Proglumetacin-d4 is added to the apical (AP) side of the cell monolayer, and its appearance on the basolateral (BL) side is measured over time. nih.gov The reverse transport, from BL to AP, is also measured. nih.gov The rate of transport is used to calculate an apparent permeability coefficient (Papp).
The Papp value helps classify the compound's absorption potential. Furthermore, by calculating the efflux ratio (Papp(BL-AP) / Papp(AP-BL)), researchers can determine if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which are often expressed in these cell lines. researchgate.net A high efflux ratio (typically >2) suggests active efflux, which could limit the drug's oral bioavailability. researchgate.netscielo.br MDCK cells transfected to overexpress specific transporters (e.g., MDCK-MDR1 for P-gp) can be used to confirm these interactions. mdpi.comnih.gov
Table 4: Example Permeability Data for Proglumetacin-d4 in Caco-2 Cells
| Parameter | Value |
| Papp (AP-BL) (10⁻⁶ cm/s) | 8.5 |
| Papp (BL-AP) (10⁻⁶ cm/s) | 19.2 |
| Efflux Ratio | 2.26 |
| Predicted Absorption | High |
| P-gp Substrate? | Yes |
Tissue Distribution Methodologies Research in Non-Human Biological Systems
Understanding the precise localization of a drug and its metabolites within various tissues is fundamental to assessing its efficacy and potential off-target effects. This compound is ideally suited for detailed tissue distribution studies in non-human biological systems, such as rodent models, utilizing advanced analytical techniques.
Methodologies for these investigations primarily revolve around mass spectrometry imaging (MSI), a technique that visualizes the spatial distribution of chemical compounds directly in thin tissue sections. mdpi.com In a typical preclinical study, this compound would be administered to an animal model. After a defined period, tissues of interest (e.g., liver, kidney, inflamed tissue, gastrointestinal tract) are harvested, sectioned, and analyzed.
One of the most powerful MSI techniques is Matrix-Assisted Laser Desorption/Ionization (MALDI) imaging. This method can map the distribution of the parent drug, Proglumetacin-d4, and its primary active metabolite, Indomethacin-d4, with high spatial resolution. Because Proglumetacin is known to be a prodrug of Indomethacin (B1671933), this technique allows researchers to visualize the anatomical sites of this critical metabolic conversion. nih.gov
The key advantage of using the deuterated tracer is the ability to differentiate the administered drug from any pre-existing or endogenous molecules of similar mass. The distinct mass shift of +4 Da allows for unambiguous detection and quantification. This approach provides granular detail far beyond traditional methods that rely on tissue homogenization, which loses all spatial information. Researchers can determine if the drug or its metabolites accumulate in specific cellular layers or regions within an organ, providing critical insights into pharmacology and toxicology. researchgate.net
Interactive Data Table 1: Illustrative Tissue Distribution Data for Proglumetacin-d4 and its Metabolite Indomethacin-d4 in a Rodent Model
This table represents hypothetical data that could be generated from a mass spectrometry imaging study to quantify drug and metabolite concentrations in various tissues.
| Tissue | Proglumetacin-d4 Conc. (ng/g) | Indomethacin-d4 Conc. (ng/g) | Parent/Metabolite Ratio |
| Liver | 150.2 | 850.5 | 0.18 |
| Kidney | 95.8 | 620.1 | 0.15 |
| Spleen | 45.3 | 210.9 | 0.22 |
| Muscle | 10.1 | 95.4 | 0.11 |
| Brain | 5.6 | 25.7 | 0.22 |
| Plasma | 250.7 | 1200.3 | 0.21 |
Isotopic Tracer Applications in Biochemical Pathway Elucidation Research
The use of stable isotope-labeled compounds like this compound is central to elucidating the complex biochemical pathways involved in drug metabolism. By introducing a "heavy" version of the drug, researchers can trace its journey through the body's metabolic machinery.
Proglumetacin is metabolized to Indomethacin and proglumide. The deuterated label on Proglumetacin-d4 is retained during its conversion to Indomethacin-d4. This allows researchers to track the specific pool of Indomethacin derived from the administered prodrug, distinguishing it from any other sources. This is particularly valuable for studying the enzymes responsible for this conversion, primarily cytochrome P450 (CYP) enzymes. nih.gov By using in vitro systems, such as human liver microsomes, and analyzing the formation of Indomethacin-d4, the specific CYP isozymes involved can be identified.
Metabolic switching is a phenomenon where the biotransformation of a drug shifts from a primary to a secondary pathway. nih.gov This can occur due to saturation of the primary pathway or inhibition by another compound. Deuteration itself can sometimes induce metabolic switching. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow the rate of metabolic reactions that involve breaking this bond (a phenomenon known as the kinetic isotope effect).
Metabolic flux analysis is a powerful technique used to quantify the rate of turnover of molecules through metabolic pathways. mdpi.com this compound is an ideal tracer for quantifying the flux, or rate, of its own metabolic conversion and the subsequent metabolism of its active form, Indomethacin-d4.
In a typical experiment, cells or subcellular fractions (like mitochondria or microsomes) are incubated with this compound. Samples are collected over time and analyzed by liquid chromatography-mass spectrometry (LC-MS). By measuring the rate of disappearance of the parent compound (Proglumetacin-d4) and the rate of appearance of its metabolites (Indomethacin-d4 and its hydroxylated or conjugated forms), researchers can calculate the flux through these specific biochemical reactions. mdpi.comresearchgate.net
This quantitative data is crucial for building predictive pharmacokinetic models. It helps to understand how quickly the active drug is formed and cleared, and how this might be affected by genetic variations in metabolic enzymes or the presence of other drugs. For example, studies have shown that NSAIDs can alter cellular energy metabolism, such as the tricarboxylic acid (TCA) cycle. mdpi.com Flux analysis with Proglumetacin-d4 can provide precise rates for its biotransformation pathways.
Interactive Data Table 2: Example of Metabolic Flux Data for Proglumetacin-d4 in an In Vitro Hepatocyte Model
This table provides illustrative data representing the rate of metabolite formation from the parent drug, which is a key metric in flux analysis.
| Metabolite Formed | Pathway | Metabolic Flux Rate (pmol/min/mg protein) |
| Indomethacin-d4 | Prodrug Hydrolysis | 210.5 ± 15.2 |
| 4'-hydroxy-Indomethacin-d4 | CYP2C9 Oxidation | 55.8 ± 6.1 |
| 5-hydroxy-Indomethacin-d4 | CYP3A4 Oxidation | 12.3 ± 2.5 |
| Indomethacin-d4-glucuronide | UGT2B7 Glucuronidation | 85.1 ± 9.8 |
Future Directions and Emerging Research Avenues for Proglumetacin D4 Dioxalate
Development of Novel Analytical Platforms for Proglumetacin (B1203747) Research
The use of deuterated compounds such as Proglumetacin-d4 Dioxalate as internal standards in quantitative analysis is well-established, primarily due to their ability to be easily distinguished from their non-deuterated counterparts by mass spectrometry (MS). scispace.com However, emerging research is pushing the boundaries of detection and application, requiring the development of more advanced analytical platforms.
Recent progress in Hydrogen/Deuterium (B1214612) Exchange Mass Spectrometry (HDX-MS) offers profound insights into protein structure, dynamics, and interactions. acs.orgnih.gov This technique, which monitors the exchange of backbone amide protons with deuterium, can reveal conformational changes in target proteins upon binding with a ligand. acs.org Applying advanced HDX-MS to this compound research could elucidate its interaction with therapeutic targets like cyclooxygenase (COX) enzymes, providing a dynamic view that goes beyond simple quantification.
Another promising frontier is Nanoscale Secondary Ion Mass Spectrometry (NanoSIMS) . This high-resolution imaging technique allows for the precise measurement of isotope ratios at a subcellular level, with a spatial resolution below 50 nm. nih.govnih.gov For this compound, NanoSIMS could be used to track its distribution and accumulation within specific cells and organelles, offering unprecedented spatial context to its pharmacokinetic and pharmacodynamic properties. broadinstitute.orgpnnl.govmanchester.ac.uk This capability moves beyond bulk tissue analysis to provide a granular view of the compound's fate in a biological system. nih.gov
Furthermore, techniques like Small Angle Neutron Scattering (SANS) and Nuclear Magnetic Resonance (NMR) spectroscopy also benefit significantly from the use of deuterated molecules. These platforms can leverage the unique properties of deuterium to provide detailed structural information, for instance, on how a drug molecule interacts with lipid nanoparticles used in drug delivery systems.
Table 1: Emerging Analytical Platforms for Deuterated Compound Research
| Analytical Platform | Principle of Operation | Application in this compound Research |
|---|---|---|
| Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) | Measures the rate of deuterium exchange on protein backbone amides to probe protein conformation and dynamics. nih.gov | Studying conformational changes in target enzymes (e.g., COX) upon binding of the active metabolite. |
| Nanoscale Secondary Ion Mass Spectrometry (NanoSIMS) | High-resolution mass spectrometry imaging that maps the distribution of isotopes in a sample. nih.gov | Visualizing the subcellular localization and accumulation of the compound in target tissues at the nanoscale. pnnl.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Utilizes the magnetic properties of atomic nuclei to provide detailed information about molecular structure and dynamics. | Characterizing drug-target interactions and studying metabolic pathways. researchgate.net |
Integration of Multi-Omics Data in Deuterated Compound Research for Systems Biology Insights
To fully comprehend the biological impact of a compound, researchers are moving beyond single-endpoint measurements towards a systems biology approach. This involves integrating data from multiple "omics" layers—genomics, transcriptomics, proteomics, and metabolomics—to build a comprehensive model of cellular and physiological responses. researchgate.net Deuterated compounds like this compound are powerful tools in this paradigm, particularly in the field of metabolomics.
Stable isotope tracing, using deuterated molecules, is a cornerstone technique for mapping metabolic pathways and quantifying metabolic flux. immune-system-research.comnih.gov By introducing a labeled compound into a biological system, researchers can track the deuterium atoms as they are incorporated into various downstream metabolites. immune-system-research.com This provides a dynamic picture of metabolic reprogramming in response to the drug, which is a significant advance over the static snapshot provided by traditional metabolomics. researchgate.netimmune-system-research.com
The next frontier is the integration of this isotope-resolved metabolomic data with other omics datasets. researchgate.net For instance, changes in metabolic flux identified through this compound tracing can be correlated with changes in gene expression (transcriptomics) and protein levels (proteomics) to uncover the regulatory mechanisms behind the metabolic shifts. researchgate.net Web-based platforms and bioinformatics tools like OmicsAnalyst and PaintOmics 3 are being developed to facilitate this complex data integration, enabling researchers to visualize and analyze the interplay between different molecular layers. mdpi.com
This integrated approach can lead to significant insights, such as:
Biomarker Discovery : Identifying novel biomarkers for drug efficacy or response by linking metabolic changes to genetic or proteomic signatures. meegle.comnih.gov
Understanding Disease Mechanisms : Elucidating how a drug perturbs biological networks in disease states, offering a more holistic view of its mechanism of action. meegle.com
Personalized Medicine : Stratifying patient populations based on their unique multi-omics response to a deuterated tracer, paving the way for more individualized therapies. researchgate.net
Table 2: Multi-Omics Integration in Deuterated Compound Research
| Omics Layer | Data Generated Using this compound | Potential Systems Biology Insight |
|---|---|---|
| Metabolomics | Tracking the incorporation of deuterium into downstream metabolites to measure metabolic flux. immune-system-research.com | Quantifying the impact of the drug on specific metabolic pathways (e.g., prostaglandin (B15479496) synthesis). |
| Transcriptomics | Analysis of gene expression changes in response to the drug. | Identifying gene regulatory networks that are altered by the drug's activity. |
| Proteomics | Analysis of protein expression and post-translational modifications. | Correlating changes in enzyme levels with observed changes in metabolic activity. |
Standardization and Harmonization of Deuterated Standard Methodologies in Research Laboratories
The increasing use of deuterated internal standards in regulated bioanalysis underscores the critical need for robust, standardized methodologies. While stable isotope-labeled (SIL) internal standards are considered the gold standard for quantitative LC-MS assays, their use does not automatically guarantee accuracy. scispace.com Issues such as isotopic instability, in-source loss of deuterium, and chromatographic separation from the analyte can introduce variability and compromise data quality. hilarispublisher.comnih.gov
Regulatory bodies like the European Medicines Agency (EMA) and initiatives such as the International Council for Harmonisation (ICH) provide guidelines for bioanalytical method validation that address these concerns. europa.euich.org These guidelines emphasize the need for thorough validation of parameters including selectivity, accuracy, precision, and stability. ich.orgcapa.org.tw For deuterated standards specifically, it is crucial to verify isotopic purity and ensure that no isotope exchange occurs during sample processing and storage. europa.euich.org
Harmonization of these validation practices across different laboratories is essential for ensuring that results are comparable and reliable. This involves establishing consensus on:
Acceptance Criteria : Defining uniform criteria for accuracy, precision, and other validation parameters. The EMA, for example, suggests that the mean concentration should be within 15% of the nominal value for quality control samples. europa.eu
Internal Standard Selection : Establishing best practices for selecting the site of deuteration to minimize potential isotopic effects on chromatography and ionization. hilarispublisher.com
Matrix Effect Evaluation : Systematically assessing how the biological matrix (e.g., plasma, urine) affects the ionization of both the analyte and the deuterated standard to ensure reliable quantification.
Reporting Standards : Creating standardized formats for reporting validation data to improve transparency and facilitate cross-study comparisons.
The lack of standardized methods can lead to significant variation between assays, making it difficult to compare data from different clinical or preclinical studies. researchgate.net Therefore, a concerted effort to harmonize methodologies for deuterated standards like this compound is a crucial future direction for the field. researchgate.net
Table of Compounds
| Compound Name |
|---|
| This compound |
| Proglumetacin |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
